molecular formula C10H7ClFNO2 B6181151 methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate CAS No. 2122543-37-5

methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate

Cat. No. B6181151
CAS RN: 2122543-37-5
M. Wt: 227.6
InChI Key:
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Description

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate (MFCI) is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is a carboxylic acid derivative of indole, a heterocyclic aromatic compound. It has a wide range of applications in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate has a wide range of scientific research applications. It is used as a substrate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the synthesis of agrochemicals, dyes, and other industrial compounds. Furthermore, it is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.

Mechanism of Action

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate acts as a substrate for a variety of biochemical reactions. It is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the conversion of tryptophan to kynurenine. It is also a substrate for the enzyme indoleamine 2,3-dioxygenase 2 (IDO2), which catalyzes the conversion of tryptophan to 3-hydroxykynurenine. Furthermore, it is a substrate for the enzyme indoleamine 2,3-dioxygenase 3 (IDO3), which catalyzes the conversion of tryptophan to 5-hydroxytryptophan.
Biochemical and Physiological Effects
methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate has a wide range of biochemical and physiological effects. It is known to modulate the immune system by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also modulates the production of anti-inflammatory cytokines such as IL-10 and IL-4. Furthermore, it is known to modulate the production of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is also a relatively toxic compound and should be handled with care.

Future Directions

The future directions for methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate include further research into its potential applications in pharmaceuticals, agrochemicals, and other industrial compounds. Furthermore, further research into its potential as a substrate for biochemical reactions is needed. Additionally, further research into its potential to modulate the immune system, neurotransmitter production, and other physiological processes is needed. Finally, further research into its potential toxicity and safety profile is necessary.

Synthesis Methods

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate can be synthesized from 4-fluoro-1H-indole-2-carboxylic acid and 6-chloro-1H-indole-2-carboxylic acid. The two carboxylic acids are reacted in the presence of a strong base such as potassium tert-butoxide in a solvent such as tetrahydrofuran (THF). The reaction produces an ester intermediate which is then hydrolyzed to yield methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate. This method provides a simple and efficient route to the synthesis of methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate involves the reaction of 6-chloro-4-fluoroindole-2-carboxylic acid with methanol and a dehydrating agent to form the methyl ester.", "Starting Materials": [ "6-chloro-4-fluoroindole-2-carboxylic acid", "Methanol", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Add the 6-chloro-4-fluoroindole-2-carboxylic acid to a reaction flask", "Add methanol and the dehydrating agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold methanol and dry under vacuum", "Obtain the final product, methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate" ] }

CAS RN

2122543-37-5

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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